2-(piperidin-1-yl)pyrimidin-4-amine
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Overview
Description
2-(piperidin-1-yl)pyrimidin-4-amine is a heterocyclic compound that features both a piperidine ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-1-yl)pyrimidin-4-amine typically involves the reaction of 4-chloropyrimidine with piperidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The general reaction scheme is as follows:
4-chloropyrimidine+piperidine→this compound
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
2-(piperidin-1-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH) in DMF.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated pyrimidine derivatives.
Scientific Research Applications
2-(piperidin-1-yl)pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(piperidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as an inhibitor of protein kinase B, it binds to the ATP-binding site of the enzyme, preventing its activation and subsequent signaling pathways that promote cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also inhibit protein kinase B but have different pharmacokinetic properties.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds are multi-targeted kinase inhibitors with applications in cancer therapy.
Uniqueness
2-(piperidin-1-yl)pyrimidin-4-amine is unique due to its specific structure that allows it to interact with a distinct set of molecular targets, providing a different spectrum of biological activities compared to other similar compounds.
Properties
CAS No. |
24192-98-1 |
---|---|
Molecular Formula |
C9H14N4 |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
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